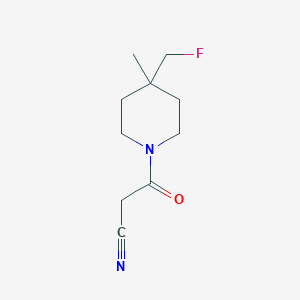
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluoromethyl group in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the incorporation of fluoromethyl groups into the piperidine ring. One common method involves the use of fluoromethyl ketones in solid-phase peptide synthesis techniques . The process includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired compound.
Industrial Production Methods
Industrial production of fluorinated compounds often employs enzymatic synthesis due to its efficiency and selectivity . Enzymatic methods, such as those involving fluorinase, are particularly effective for forming C-F bonds under mild conditions. This approach is advantageous for large-scale production as it offers high yields and specificity.
化学反应分析
Types of Reactions
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme mechanisms and interactions.
作用机制
The mechanism of action of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes. The fluoromethyl group enhances binding affinity and specificity to the active sites of enzymes, thereby inhibiting their activity. This makes the compound an effective inhibitor for enzymes like proteases, which are involved in various biological processes .
相似化合物的比较
Similar Compounds
3-(4-(Fluoromethyl)-4-methylpiperidine): Similar structure but lacks the nitrile group.
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the fluoromethyl and nitrile groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPQUSHCMXWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC#N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


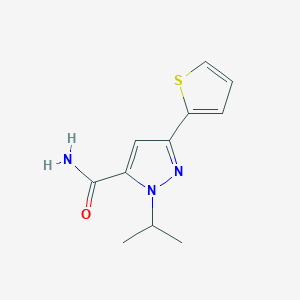
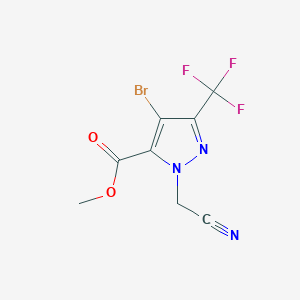


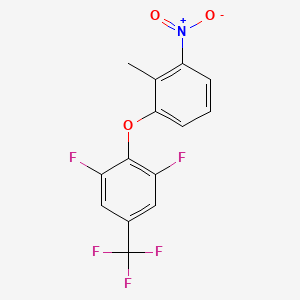

![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
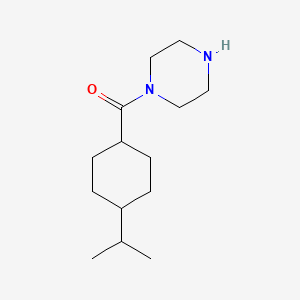

![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)
